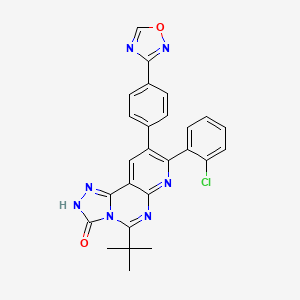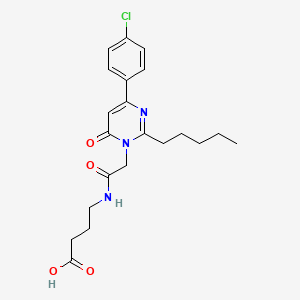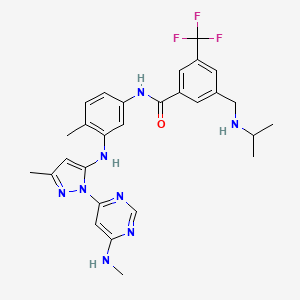
Pyrrole derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole derivative 1 is a compound that belongs to the pyrrole family, which is characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom Pyrrole derivatives are known for their aromatic properties and are found in various natural products and synthetic compounds
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrrole derivatives.
Knorr Synthesis: This method involves the reaction of α-amino ketones with β-dicarbonyl compounds under acidic conditions to form pyrrole derivatives.
Hantzsch Synthesis: This method involves the cyclization of β-keto esters with ammonia and aldehydes to form pyrrole derivatives.
Industrial Production Methods:
Metal-Catalyzed Reactions: Industrial production often utilizes metal-catalyzed reactions, such as the use of manganese complexes to convert primary diols and amines into pyrrole derivatives.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form pyrrole derivatives in a single step, which is efficient and environmentally friendly.
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions to form pyrrole oxides.
Reduction: Reduction of pyrrole derivatives can lead to the formation of pyrrolidines.
Substitution: Pyrrole derivatives can undergo substitution reactions, such as halogenation, nitration, and sulfonation.
Major Products:
Oxidation Products: Pyrrole oxides.
Reduction Products: Pyrrolidines.
Substitution Products: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Scientific Research Applications
Pyrrole derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of dyes, sensors, and optoelectronic devices.
Mechanism of Action
The mechanism of action of pyrrole derivative 1 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrrole derivative 1 can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog of pyrrole with a similar ring structure but different reactivity and applications.
Indole: A bicyclic compound containing a pyrrole ring fused to a benzene ring, known for its role in the synthesis of tryptophan and serotonin.
Furan: An oxygen-containing analog of pyrrole with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C33H32Cl3N3O3 |
|---|---|
Molecular Weight |
625.0 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(4-hydroxybutyl)pyrrole-3-carbonyl]-4-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C33H32Cl3N3O3/c34-23-9-12-25(13-10-23)39-29(8-4-5-19-40)27(21-30(39)26-14-11-24(35)20-28(26)36)31(41)38-17-15-33(16-18-38,32(37)42)22-6-2-1-3-7-22/h1-3,6-7,9-14,20-21,40H,4-5,8,15-19H2,(H2,37,42) |
InChI Key |
JVBKCVQNRQUJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)N)C(=O)C3=C(N(C(=C3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)

![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)


![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
![Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)

![3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide](/img/structure/B10835958.png)
![N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B10835965.png)

![6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione](/img/structure/B10835976.png)
![N-(1-phenylethyl)-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B10835979.png)
